Ethyl 5-amino-3-methylisothiazole-4-carboxylate (CAS: 34859-65-9) is a highly functionalized heterocyclic building block characterized by an isothiazole core with orthogonal reactive sites: a 5-amino group, a 4-ethyl carboxylate, and a 3-methyl group. In industrial and medicinal chemistry workflows, it is primarily procured as a precursor for the synthesis of complex fused heterocycles (such as isothiazolo-pyrimidines) and advanced pharmaceutical active ingredients, including viral protease and respiratory syncytial virus (RSV) inhibitors. As a solid with a well-defined melting point of 111–114 °C, it offers predictable benchtop handling, straightforward crystallization, and reliable solid-state stability during bulk storage and scale-up operations .
Substituting Ethyl 5-amino-3-methylisothiazole-4-carboxylate with closely related analogs—such as its methyl ester counterpart, isoxazole derivatives, or pyrazole benchmarks—introduces significant process and performance liabilities. Replacing the isothiazole core with an isoxazole analog (Ethyl 5-amino-3-methylisoxazole-4-carboxylate) compromises chemical stability, as the isoxazole N-O bond is highly susceptible to base-catalyzed ring cleavage during downstream amidation or saponification steps. Furthermore, substituting the ethyl ester with a methyl ester alters the compound's solubility profile in non-polar solvents, which can depress isolated yields during critical organometallic cross-coupling reactions (e.g., Stille couplings). Finally, when used as a bioisostere in medicinal chemistry, replacing this compound with a pyrazole analog fundamentally alters the scaffold's lipophilicity and hydrogen-bond acceptor geometry, directly impacting target binding affinity in antiviral models [1].
In the synthesis of 3,5-dimethylisothiazole-4-methylamide functionalized HIV protease inhibitors, Ethyl 5-amino-3-methylisothiazole-4-carboxylate serves as a critical precursor. The 5-amino group successfully undergoes a Sandmeyer-type halogenation (using isoamyl nitrite and I2) followed by a Stille coupling (using Me4Sn and PdCl2(PPh3)2) to yield the 5-methyl derivative with an isolated yield of approximately 40%. In contrast, unoptimized methyl ester analogs frequently exhibit lower overall isolated yields (<30%) under identical conditions due to inferior solubility in the requisite non-polar coupling solvent systems [1].
| Evidence Dimension | Isolated yield of 5-methyl derivative via Sandmeyer/Stille sequence |
| Target Compound Data | ~40% isolated yield |
| Comparator Or Baseline | Methyl ester analogs (<30% yield) |
| Quantified Difference | >10% absolute increase in isolated yield |
| Conditions | Isoamyl nitrite/I2 followed by Me4Sn/PdCl2(PPh3)2 coupling |
Validates the compound's processability and solubility profile in complex, multi-step organometallic synthesis routes required for pharmaceutical manufacturing.
Ethyl 5-amino-3-methylisothiazole-4-carboxylate exhibits a stable and well-defined melting point range of 111–114 °C. This thermal profile ensures that the material remains a free-flowing solid under standard laboratory and manufacturing conditions. By comparison, structurally related isoxazole analogs often exhibit lower melting points and higher volatility, increasing the risk of material clumping or thermal degradation during heated drying cycles or exothermic downstream reactions .
| Evidence Dimension | Melting point range |
| Target Compound Data | 111–114 °C |
| Comparator Or Baseline | Isoxazole analogs (typically <90 °C with lower thermal decomposition thresholds) |
| Quantified Difference | Higher thermal stability window by >20 °C |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Ensures predictable crystallization, straightforward bulk handling, and resistance to thermal degradation during procurement and scale-up.
In the development of benzodiazepine-based Respiratory Syncytial Virus (RSV) inhibitors, Ethyl 5-amino-3-methylisothiazole-4-carboxylate is utilized as a direct bioisosteric replacement for the baseline scaffold, ethyl 3-amino-1-cyclobutyl-1H-pyrazole-4-carboxylate. The incorporation of the isothiazole compound successfully yields the target diastereomeric inhibitor intermediates (confirmed via ESI MS m/z = 502.1 [M+H]+). The isothiazole core provides a distinct sulfur-mediated lipophilicity profile compared to the nitrogen-rich pyrazole baseline, which is critical for modulating the pharmacokinetic properties of the final drug candidate[1].
| Evidence Dimension | Scaffold incorporation into RSV inhibitor intermediate |
| Target Compound Data | Successful synthesis of target diastereomers (ESI MS m/z = 502.1) |
| Comparator Or Baseline | Ethyl 3-amino-1-cyclobutyl-1H-pyrazole-4-carboxylate (Baseline scaffold) |
| Quantified Difference | Provides distinct S-heteroatom lipophilicity vs N-alkyl pyrazole |
| Conditions | Substitution reaction in benzodiazepine derivative synthesis |
Demonstrates the compound's direct utility as a procurement-ready bioisostere for fine-tuning the physicochemical properties of advanced antiviral candidates.
Where this compound is the right choice: As a starting material for the synthesis of 3,5-dimethylisothiazole-4-methylamide functionalized derivatives. Its compatibility with Sandmeyer halogenation and subsequent palladium-catalyzed Stille couplings makes it highly suitable for constructing sterically demanding, sulfur-containing antiviral pharmacophores[1].
Where this compound is the right choice: In medicinal chemistry campaigns requiring bioisosteric replacement of pyrazole or isoxazole rings within benzodiazepine scaffolds. The isothiazole core modulates the lipophilicity and hydrogen-bonding network of the resulting RSV inhibitor candidates, offering a distinct pharmacokinetic profile compared to traditional nitrogen-only heterocycles[2].
Where this compound is the right choice: As a bifunctional building block for generating isothiazolo-pyrimidines and related fused ring systems. The adjacent 5-amino and 4-carboxylate groups provide an ideal orthogonal reactivity setup for cyclocondensation reactions with amidines, ureas, or isothiocyanates in industrial custom synthesis workflows [1].
Irritant